Pyrrolo[2,3-d]pyrimidines belong to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. They are considered bioisosteres of purines, particularly adenine and guanine, due to their structural similarity. [] This resemblance allows pyrrolo[2,3-d]pyrimidines to interact with various biological targets, including enzymes and receptors, making them attractive scaffolds for designing novel therapeutics. [, ]
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its unique structural features, which include a chloro substituent and a morpholine moiety. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression.
The compound can be classified under the category of heterocyclic compounds, specifically pyrimidines. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in drug discovery and development. The molecular formula for this compound is C11H12ClN5O, with a molecular weight of approximately 251.70 g/mol.
The chemical reactivity of 2-chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine allows it to participate in various reactions:
These reactions are typically monitored using thin-layer chromatography or mass spectrometry to confirm product formation and purity .
The primary mechanism of action for 2-chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its role as an inhibitor of DNA-dependent protein kinase (DNA-PK).
This mechanism highlights the potential therapeutic applications of the compound in oncology.
The physical properties of 2-chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.
Due to its biological activity, 2-chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has several potential applications:
Ongoing research continues to explore its pharmacological properties and potential therapeutic uses across various diseases.
The pyrrolo[2,3-d]pyrimidine scaffold forms the fundamental bicyclic framework of this compound, consisting of a fused pyrrole ring (5-membered) and pyrimidine ring (6-membered). This tricyclic system exhibits planar conformation in the solid state, with bond lengths and angles consistent with aromatic character across the fused rings. The pyrimidine ring adopts a keto-enol tautomeric equilibrium, though X-ray crystallography confirms the 7H-pyrrolo[2,3-d]pyrimidine tautomer predominates in crystalline forms [2] [10]. The core's electron-deficient nature arises from the pyrimidine moiety, making it susceptible to nucleophilic substitution at specific positions, particularly C-4 and C-2. Synthetic routes typically involve multistep sequences starting from malonate esters or uracil derivatives, with chlorination using agents like phosphorus oxychloride (POCl₃) introducing key reactive sites for further functionalization [10].
Table 1: Key Bond Features in Pyrrolo[2,3-d]pyrimidine Core
Bond Type | Bond Length (Å) | Significance |
---|---|---|
C2-N3 | 1.33 ± 0.02 | Double bond character, pyrimidine aromaticity |
N3-C4 | 1.32 ± 0.02 | Partial double bond, facilitates substitution |
C7a-N7 | 1.37 ± 0.02 | Amine functionality (7H tautomer) |
C4-C4a | 1.40 ± 0.02 | Bond fusion point, electron density bridge |
The chlorine atom at C-2 acts as a strong σ-electron withdrawer (+M < -I effect), creating a significant electron deficiency at C-2 and C-6. This polarization facilitates nucleophilic displacement at C-2 by amines, thiols, or other nucleophiles under milder conditions than unsubstituted analogs [9]. Conversely, the morpholine group at C-4 is installed via nucleophilic aromatic substitution (SNAr), where the morpholine nitrogen attacks electron-deficient C-4. Morpholine contributes conformational flexibility and moderate basicity (pKa ~8.7). The morpholine oxygen serves as a hydrogen bond acceptor, enhancing water solubility and directing molecular packing in crystals. Sterically, morpholine adopts a chair conformation with the N-C bond oriented perpendicular to the pyrimidine plane, minimizing steric clash with the pyrrole ring [2] [6]. Electronic interactions include resonance donation from morpholine nitrogen into the pyrimidine ring (+M effect), partially counteracting the chlorine's electron withdrawal and creating a push-pull electronic system across the core.
Single-crystal X-ray diffraction reveals a monoclinic crystal system (P2₁/c space group) with molecules organized into dimeric units via N7-H⋯N(pyrimidine) hydrogen bonds (2.86 ± 0.05 Å). The morpholine oxygen participates in intermolecular C-H⋯O interactions (3.12 ± 0.05 Å) with adjacent pyrrole C-H groups, forming extended chains along the crystallographic b-axis [5] [8]. The chlorine atom shows no significant H-bonding but engages in Type I halogen⋯π contacts (3.45 ± 0.05 Å) with adjacent pyrrole rings, contributing to lattice stabilization. Torsional analysis indicates a dihedral angle of 85–90° between the morpholine and pyrrolopyrimidine planes, reflecting orthogonal spatial arrangement that minimizes steric repulsion while optimizing electronic conjugation. The crystal packing density ranges from 1.45–1.55 g/cm³, typical for heteroaromatic compounds.
Solubility: The compound exhibits poor aqueous solubility (<0.1 mg/mL at 25°C) due to its crystalline, aromatic-dominated structure. Solubility enhancement occurs in polar aprotic solvents like DMSO (>50 mg/mL) and DMF (>30 mg/mL), attributable to hydrogen bond acceptance by morpholine oxygen and nitrogen atoms. Methanol and ethanol solubility is moderate (5–15 mg/mL) [3].
Stability: It demonstrates high thermal stability (decomposition >250°C) and remains stable under inert atmospheres for >24 months at –20°C. However, it undergoes hydrolysis under strongly acidic (pH <2) or basic conditions (pH >10), with morpholine displacement observed at pH >12 after 24 hours. Photostability studies show <5% degradation under UV light (254 nm) after 48 hours [2].
Partitioning: Calculated LogP (cLogP) values range from 1.8–2.2 (average 2.0), indicating moderate lipophilicity. Experimental LogP (shake-flask method) in octanol/water is 2.15 ± 0.05. The morpholine group reduces LogP by ~0.5 units compared to 2,4-dichloro analogs, while the chlorine atom increases LogP by ~0.3 versus unsubstituted morpholino derivatives [3].
Table 2: Experimental Physicochemical Properties
Property | Value | Conditions/Method |
---|---|---|
Aqueous Solubility | <0.1 mg/mL | 25°C, pH 7.0 (UV quantification) |
DMSO Solubility | >50 mg/mL | 25°C (NMR validated) |
Melting Point | 214–217°C | Differential scanning calorimetry |
Calculated LogP (cLogP) | 2.0 (average) | ChemAxon/BioByte prediction |
Experimental LogP | 2.15 ± 0.05 | Octanol/water shake-flask HPLC-UV |
pKa (pyrolo N-H) | 8.3 ± 0.2 | Potentiometric titration |
Table 3: Systematic Chemical Nomenclature
Nomenclature System | Name |
---|---|
IUPAC Systematic Name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine |
CAS Registry Number | 3680-69-1 (4-Chloro precursor) [3] |
2282660-78-8 (4-Ethyl analog) [9] | |
134965-85-8 (Bipyrrolo derivative) [7] | |
Common Synonyms | 2-Chloro-4-morpholino-7H-pyrrolo[2,3-d]pyrimidine |
Molecular Formula | C₁₀H₁₁ClN₄O |
SMILES Notation | ClC1=NC(=NC2=C1C=CN2)N3CCOCC3 |
InChI Key | HJOQGBBHVRYTDX-UHFFFAOYSA-N (2-Cl analog) [5] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: